molecular formula C12H19Cl2FN2 B1377633 1-(2-Fluoro-5-methylphenyl)piperidin-4-amine dihydrochloride CAS No. 1443981-88-1

1-(2-Fluoro-5-methylphenyl)piperidin-4-amine dihydrochloride

Cat. No. B1377633
M. Wt: 281.19 g/mol
InChI Key: NQNPBBFVMUCCMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-5-methylphenyl)piperidin-4-amine dihydrochloride is a chemical compound with the CAS Number: 1443981-88-1 . It has a molecular weight of 281.2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17FN2.2ClH/c1-9-2-3-11(13)12(8-9)15-6-4-10(14)5-7-15;;/h2-3,8,10H,4-7,14H2,1H3;2*1H . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.2 . It is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • A practical synthesis pathway for compounds similar to 1-(2-Fluoro-5-methylphenyl)piperidin-4-amine dihydrochloride has been developed, showcasing the process of creating key intermediates for potent inhibitors targeting biological enzymes such as deoxycytidine kinase (dCK), which play crucial roles in cancer therapies (Zhang et al., 2009). This synthesis process emphasizes the importance of specific structural moieties for biological activity and provides an economical alternative to existing synthesis methods.

  • The structural and conformational analysis of compounds structurally related to 1-(2-Fluoro-5-methylphenyl)piperidin-4-amine dihydrochloride has been conducted, offering insights into their physical and chemical characteristics, such as thermal stability, polymorphism, and crystal structures. These analyses contribute to our understanding of how structural variations can influence the physical properties and potential applications of similar compounds (Ribet et al., 2005).

Biological Applications and Pharmacological Potentials

  • Research on the synthesis of new propanamide derivatives bearing structural similarities has revealed potential anticancer properties, with several synthesized compounds showing strong activity against cancer cells in vitro. These findings highlight the therapeutic potential of structurally related compounds in oncology and the importance of chemical modifications to enhance biological activity (Rehman et al., 2018).

  • Another study focused on the antimicrobial activities of novel triazole derivatives, including compounds with piperidine substructures, demonstrated good to moderate activities against various microorganisms. This suggests the potential use of compounds with similar structural elements in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Bektaş et al., 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2-fluoro-5-methylphenyl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c1-9-2-3-11(13)12(8-9)15-6-4-10(14)5-7-15;;/h2-3,8,10H,4-7,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNPBBFVMUCCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-5-methylphenyl)piperidin-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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